(2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid
Description
(2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid is a nonproteinogenic amino acid characterized by a chiral (2S)-configuration and a 3-chloropyridin-4-yl substituent on the β-carbon. This structure combines the rigidity of the pyridine ring with the electronic effects of the chlorine atom, which may enhance its interaction with biological targets. Such compounds are often explored for pharmacological applications, including enzyme inhibition or receptor modulation, due to their structural resemblance to natural amino acids and capacity for tailored functionalization.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-4-11-2-1-5(6)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
OCQHBVISBRPALA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=CC(=C1C[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CN=CC(=C1CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling of Serine-Derived Organozinc Reagents
One of the most prominent methods reported involves the palladium-catalyzed cross-coupling of serine-derived organozinc reagents with halogenated chloropyridines. This method allows for the stereoselective formation of the carbon–carbon bond between the amino acid backbone and the chloropyridinyl substituent.
-
- Serine-derived organozinc reagent (prepared from protected serine derivatives)
- 3-chloro-4-halopyridine (e.g., 3-iodo-4-chloropyridine)
-
- Palladium catalysts such as Pd(PPh3)2Cl2 or Pd(OAc)2 with phosphine ligands (e.g., tri-tert-butylphosphine or biphenyl-based phosphines)
- Reaction temperatures around 40 °C
- Anhydrous solvents like tetrahydrofuran (THF) or toluene under inert atmosphere (nitrogen or argon)
-
- Electrophile stability issues (e.g., 3-iodo-4-chloropyridine can be unstable under reaction conditions)
- Moderate to low yields (~20% reported in some cases), requiring optimization of catalyst and reaction parameters
-
- Flash column chromatography or preparative HPLC to isolate the enantiomerically pure product
This approach was demonstrated in a study where the coupling of zinc reagents derived from serine with 3-iodo-4-chloropyridine gave the desired amino acid derivative, albeit with modest yields due to electrophile instability.
Chiral Pool and Asymmetric Synthesis Approaches
Chiral Pool Synthesis:
Utilizing naturally occurring amino acids such as L-serine or L-alanine as starting materials, followed by functionalization of the side chain to introduce the chloropyridinyl group.Asymmetric Catalysis:
Employing chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the amino acid side chain bearing the chloropyridinyl substituent.Green Chemistry Considerations:
Use of environmentally benign solvents and catalysts to improve yield and reduce toxic byproducts.
These approaches are less frequently detailed specifically for the 3-chloropyridin-4-yl derivative but are standard in the synthesis of chiral amino acid derivatives.
Reaction Conditions and Optimization Data
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)2Cl2, Pd(OAc)2 with phosphine ligands | Ligand choice affects yield and selectivity |
| Temperature | 25–80 °C | Higher temps favor reaction rate but may degrade sensitive electrophiles |
| Solvent | THF, toluene, dichloromethane, methanol | Choice depends on solubility and stability |
| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture interference |
| Base | NaOH, K2CO3 | Facilitates imine formation and radical reactions |
| Purification | Flash chromatography, HPLC | Required for enantiomeric purity |
| Yield | 20–95% (varies by step and method) | Radical methods generally higher yields |
Summary of Key Research Findings
The palladium-catalyzed cross-coupling of serine-derived organozinc reagents with halogenated chloropyridines is a foundational method but requires careful optimization due to electrophile instability and moderate yields.
Radical-mediated addition to amino acid acrylates provides a mild, scalable, and higher-yielding alternative, with conditions amenable to industrial scale-up.
Chiral pool and asymmetric synthesis approaches remain viable but less documented specifically for this compound.
Purification techniques such as flash chromatography and HPLC are essential to achieve high enantiomeric purity and remove side products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce a range of substituted pyridine derivatives .
Scientific Research Applications
(2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Levodopa (3,4-Dihydroxyphenyl Substituent)
Levodopa’s dihydroxyphenyl group renders it highly polar, facilitating its role as a dopamine precursor in treating Parkinson’s disease. The chlorine atom’s electronegativity may also stabilize charge-transfer interactions in enzyme binding pockets, unlike Levodopa’s hydroxyl-mediated hydrogen bonding .
Halogenated Analogues (Bromine vs. Chlorine)
The bromine substituent in (S)-2-Amino-3-(4-bromophenyl)propanoic acid increases molecular weight (244.09 vs. ~214 for the target compound) and lipophilicity (higher LogP), which could alter pharmacokinetic profiles. Bromine’s lower electronegativity compared to chlorine may reduce electronic effects in target binding but enhance hydrophobic interactions .
Aromatic Heterocycles (Pyridine vs. Pyrimidine)
Pyrimidine-containing analogues (e.g., 4’-phenylpyrimidin-6’-yl) introduce additional nitrogen atoms, enabling stronger hydrogen-bonding interactions with biological targets. The target compound’s pyridine ring, while less versatile in hydrogen bonding, offers simpler synthetic accessibility and reduced steric hindrance .
Solubility and Stability
- Chloropyridine vs. Dihydroxyphenyl : The target compound’s reduced polarity compared to Levodopa may lower aqueous solubility but improve membrane permeability.
- Azo-Linked Derivatives : Compounds like the phenyldiazenyl-substituted analogue () exhibit instability under UV light due to the azo group, limiting their therapeutic utility compared to the stable chloropyridine derivative .
Biological Activity
(2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid, often referred to as a chloropyridine amino acid derivative, has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the context of enzyme inhibition, receptor modulation, and neuroprotection. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H10ClN2O2
- Molecular Weight : Approximately 200.62 g/mol
- Chirality : The compound features a chiral center at the second carbon, influencing its biological interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The chloropyridine moiety enhances its ability to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its potential therapeutic applications, particularly in treating neurological disorders and other conditions.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. For example, it has been shown to enhance neuronal survival in models mimicking neurodegenerative diseases by reducing reactive oxygen species (ROS) levels and promoting cellular resilience.
2. Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it can significantly inhibit cellular proliferation at certain concentrations, indicating potential as an anticancer agent. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A375 (melanoma) | 15 | Significant growth inhibition |
| B16F-10 (mouse melanoma) | 20 | Moderate cytotoxicity |
| A431 (epidermoid carcinoma) | 25 | Reduced viability |
3. Antimicrobial Properties
In addition to its anticancer potential, this compound has shown antimicrobial activity against specific bacterial strains. Preliminary studies indicate effectiveness against Gram-positive bacteria, suggesting possible applications in infection treatment.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Neuroprotection Against Oxidative Stress : A study demonstrated that treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors.
- Cytotoxic Effects : In a comparative analysis of various amino acid derivatives, this compound exhibited the highest cytotoxicity against melanoma cell lines, supporting further exploration as a potential anticancer drug.
- Antimicrobial Activity : Research has identified that the compound effectively inhibits the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL.
Q & A
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. Molecular dynamics simulations assess metabolic stability (e.g., cytochrome P450 interactions). In vitro assays (e.g., Caco-2 permeability) validate predictions. Adjust substituents (e.g., methyl groups) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
